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5-Chloro-2-isopropyl-1,8-naphthyridine Documentation Hub
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Technical Support Center: Proactive Stability Management for 5-chloro-2-isopropyl-1,8-naphthyridine
Technical Support Center: Proactive Stability Management for 5-chloro-2-isopropyl-1,8-naphthyridine
Welcome to the technical support center for 5-chloro-2-isopropyl-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidative degradation during the long-term storage of this critical chemical intermediate. By understanding the potential degradation pathways and implementing proactive stability management, you can ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 5-chloro-2-isopropyl-1,8-naphthyridine and why is its stability important?
5-chloro-2-isopropyl-1,8-naphthyridine is a heterocyclic aromatic compound that serves as a key building block in the synthesis of various pharmacologically active molecules.[1] Its structural integrity is paramount, as degradation can lead to the formation of impurities that may alter its chemical reactivity, compromise the efficacy of the final product, or introduce unforeseen toxicological risks.
Q2: To what type of degradation is 5-chloro-2-isopropyl-1,8-naphthyridine most susceptible?
Based on the chemistry of the naphthyridine ring system and related heterocyclic compounds, 5-chloro-2-isopropyl-1,8-naphthyridine is particularly susceptible to oxidative degradation .[2][3] The nitrogen atoms in the aromatic rings can be oxidized to form N-oxides, and the molecule as a whole can undergo other oxidative transformations, especially when exposed to atmospheric oxygen, light, or trace metal contaminants over extended periods.
Q3: What are the initial signs of degradation I should look for?
Visual changes such as a change in color (e.g., from white/off-white to yellow or brown) of the solid material can be an early indicator of degradation. In solution, the appearance of new peaks during chromatographic analysis (e.g., HPLC) is a definitive sign that degradation products are forming.[4]
Q4: How can I definitively identify degradation products?
The most effective method for identifying degradation products is through a combination of liquid chromatography and mass spectrometry (LC-MS).[4][5][] This technique allows for the separation of the parent compound from its impurities and provides mass-to-charge ratio information that is crucial for structural elucidation. For unambiguous structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[2]
Troubleshooting Guide: Long-Term Storage Issues
This section addresses specific problems you might encounter during the long-term storage of 5-chloro-2-isopropyl-1,8-naphthyridine and provides actionable solutions.
Issue 1: I've observed a significant increase in impurities in my sample after several months of storage at room temperature.
Root Cause Analysis: Room temperature storage, especially in the presence of air and light, can accelerate oxidative degradation. The thermal energy at ambient temperature is often sufficient to initiate and propagate oxidative chain reactions.
Solution:
-
Immediate Action: Transfer the material to a controlled, low-temperature environment.
-
Recommended Storage Conditions:
-
Temperature: Store at 2-8°C. For highly sensitive materials or very long-term storage, storage at -20°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[4]
-
Container: Use an airtight, amber glass container to protect from light and moisture.[7][8]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in oxidative degradation. |
| Light | Protection from light (Amber vial) | Prevents photolytic degradation pathways. |
| Container | Tightly sealed | Prevents ingress of atmospheric moisture and oxygen. |
Issue 2: My analytical results show the formation of N-oxides and other unexpected peaks. How can I prevent this?
Root Cause Analysis: The formation of N-oxides is a classic sign of oxidation of nitrogen-containing heterocyclic compounds.[2] This can be exacerbated by the presence of oxidizing agents or even atmospheric oxygen over time.
Solution:
-
Inert Handling: When handling the compound, especially when aliquoting or transferring, do so in an inert atmosphere glovebox if possible. If not, minimize the time the container is open to the air.
-
Solvent Purity: If storing in solution, ensure that the solvent is of high purity and has been de-gassed to remove dissolved oxygen.
-
Consider Antioxidants: For solutions intended for long-term storage, the addition of a small amount of a suitable antioxidant can be beneficial.[9][10] Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). However, the compatibility of the antioxidant with your downstream applications must be verified.
Issue 3: I suspect my compound is degrading, but I'm not sure what the degradation products are. How can I investigate this?
Root Cause Analysis: Without knowing the identity of the degradation products, it is difficult to fully understand the degradation pathway and implement the most effective preventative measures.
Solution: Perform a Forced Degradation Study
A forced degradation or stress testing study is a powerful tool to predict the likely degradation products.[11][12][13] This involves subjecting the compound to more aggressive conditions than it would typically encounter during storage to accelerate the degradation process.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 5-chloro-2-isopropyl-1,8-naphthyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]
-
Stress Conditions:
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[4]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[4]
-
Thermal Stress: Heat a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.[4]
-
Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 24 hours). A control sample should be kept in the dark at the same temperature.[4]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).[4][14]
Caption: Potential oxidative degradation pathways.
By proactively managing the storage conditions and being vigilant for the signs of degradation, you can ensure the long-term stability of 5-chloro-2-isopropyl-1,8-naphthyridine, thereby safeguarding the integrity of your research and development efforts.
References
- Benchchem. (n.d.). Technical Support Center: Stability of 1,5-Naphthyridine Derivatives in Solution.
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Methyl-2,6-naphthyridine.
- Bielenica, A., et al. (2013). Selected heterocyclic compounds as antioxidants.
- Lopachin, R. M., & Gavin, T. (2018). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 23(11), 2845.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
- MDPI. (2024, July 25). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
- ResearchGate. (n.d.). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.
- Antioxidant potential study of some synthesized N-heterocycles. (n.d.).
- Rabel, S. R., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Dinesh, N. D., et al. (2017). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 14(4).
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- Analytical methodologies for discovering and profiling degradation-related impurities. (2021, November 15).
- BOC Sciences. (n.d.). Degradation Product Analysis Services.
- Shaheem Sultana Md, G.S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 17-36.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,8-naphthyridine.
- Medline. (2014, April 17). ChloraPrep Solutions Safety Data Sheet.
- Nussbaum, M. A., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767.
- PubChem. (n.d.). 2-Chloro-1,8-naphthyridine.
- Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
- Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-927.
- ChemicalBook. (2026, January 17). 1,8-Naphthyridine - Safety Data Sheet.
- Li, C., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 50(18), 4475-4484.
-
Semantic Scholar. (n.d.). AND 2,14]N[4][15]APHTHYRIDINES AND OXIDATION. Retrieved from
- ResearchGate. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
- Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
- PubChemLite. (n.d.). 5-chloro-2-methyl-1,8-naphthyridine (C9H7ClN2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmr.net.in [ijmr.net.in]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. medline.com [medline.com]
- 9. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. banglajol.info [banglajol.info]
Technical Support Center: Resolving Proton NMR Peak Overlap in 5-Chloro-2-isopropyl-1,8-naphthyridine
Technical Support Center: Resolving Proton NMR Peak Overlap in 5-Chloro-2-isopropyl-1,8-naphthyridine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with spectral ambiguity in highly functionalized heterocycles. 5-Chloro-2-isopropyl-1,8-naphthyridine presents a classic analytical challenge: its rigid, electron-deficient bicyclic core compresses the aromatic proton signals (H3, H4, H6, H7) into a narrow chemical shift window. The resulting overlapping doublets obscure crucial J -coupling information needed for definitive structural verification.
This guide provides a causality-driven, self-validating troubleshooting framework to disentangle these overlapping spectra using solvent effects, 2D correlation, and advanced Pure Shift NMR techniques.
Troubleshooting Workflow
Logical workflow for resolving 1H NMR peak overlap in functionalized naphthyridines.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons of 5-chloro-2-isopropyl-1,8-naphthyridine overlap so severely in standard solvents like CDCl 3 ? Causality & Mechanism: The 1,8-naphthyridine scaffold contains two fused electron-deficient rings. The electronegative nitrogen atoms (N1, N8) and the C5-chlorine atom exert strong inductive and anisotropic deshielding effects. While H7 is highly deshielded by the adjacent N8 (~8.9 ppm), H3 (shielded by the electron-donating C2-isopropyl group) and H6 (positioned between the C5-Cl and H7) often resonate in the heavily congested 7.4–7.7 ppm region. Because H3/H4 and H6/H7 form independent AX spin systems, their doublets ( 3J≈8.0 Hz) frequently interleave or perfectly overlap, creating pseudo-multiplets that prevent accurate integration and coupling constant extraction[1].
Q2: What is the fastest, non-destructive method to resolve this overlap without running lengthy 2D experiments? Solution: Aromatic Solvent-Induced Shifts (ASIS) via solvent titration. Causality: Benzene- d6 molecules form transient, non-covalent π−π stacking complexes with the electron-deficient naphthyridine core. Because the collision complex has a specific geometry, the magnetic anisotropy of the benzene ring shields the naphthyridine protons differentially based on their steric environment. Adding just 10-20% C 6 D 6 to your CDCl 3 sample alters the local electronic environment enough to separate the overlapping doublets[2].
Q3: If solvent manipulation fails, which 2D NMR technique is most authoritative for signal assignment? Solution: 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC). Causality: When 1D 1 H spectra fail due to a narrow chemical shift range, 2D HSQC spreads the proton signals along the orthogonal 13 C dimension, which has a vastly larger chemical shift dispersion[1]. Even if H3 and H6 perfectly overlap at 7.55 ppm in the proton dimension, their directly attached carbons (C3 and C6) have distinct electronic environments and will appear at different 13 C frequencies, allowing unambiguous assignment[1].
Q4: How can I extract exact chemical shifts when the multiplets are too complex, and I strictly need a 1D spectrum? Solution: 1D Pure Shift NMR (e.g., PSYCHE). Causality: Pure shift NMR utilizes broadband homonuclear decoupling to collapse all J -coupled multiplets into sharp singlets[3]. The PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence uses low-flip-angle swept-frequency pulses to selectively refocus chemical shifts while suppressing homonuclear scalar couplings, transforming overlapping doublets into distinct, baseline-resolved singlets[3].
Quantitative Data & Expected Shifts
Table 1: Representative 1 H NMR Data & ASIS Effects for 5-chloro-2-isopropyl-1,8-naphthyridine
| Proton Position | Multiplicity | Approx. Shift in CDCl 3 (ppm) | ASIS Effect (C 6 D 6 addition) |
| H7 | Doublet | 8.9 | Moderate Shielding |
| H4 | Doublet | 8.4 | Mild Shielding |
| H6 | Doublet | 7.6 | Strong Shielding (Resolves from H3) |
| H3 | Doublet | 7.5 | Mild Shielding |
| Isopropyl CH | Septet | 3.3 | Minimal |
| Isopropyl CH 3 | Doublet | 1.4 | Minimal |
Table 2: Comparison of Resolution Techniques
| Technique | Time Required | Resolution Power | Primary Mechanism |
| Solvent Titration (ASIS) | < 10 mins | Moderate | Differential magnetic anisotropy |
| 2D 1 H- 13 C HSQC | 15 - 30 mins | High | Heteronuclear chemical shift dispersion |
| 1D Pure Shift (PSYCHE) | 10 - 20 mins | Ultra-High | Broadband homonuclear decoupling |
Experimental Protocols
Protocol 1: Benzene- d6 Solvent Titration (ASIS)
Self-Validation Check: If peak separation does not increase linearly with titrant volume, the overlap is completely isochronous, and you must proceed to Protocol 2.
-
Baseline Acquisition: Prepare a 10-20 mM sample of 5-chloro-2-isopropyl-1,8-naphthyridine in 0.6 mL of CDCl 3 . Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 298 K).
-
Titration Step: Add 50 μ L of Benzene- d6 directly to the NMR tube.
-
Equilibration: Invert the tube 5 times to ensure homogeneous mixing.
-
Re-acquisition: Re-insert the sample, re-shim the Z1 and Z2 gradients (crucial due to the change in solvent magnetic susceptibility), and acquire a new 1D 1 H spectrum.
-
Validation: Overlay the spectra. Observe the differential upfield shifts (shielding) of the H3 and H6 doublets. Repeat with an additional 50 μ L of C 6 D 6 if baseline resolution is not yet achieved.
Protocol 2: 1D Pure Shift (PSYCHE) NMR Acquisition
Self-Validation Check: The appearance of sidebands in the final spectrum indicates an incorrect SW/SW1 ratio. Recalculate and re-acquire.
-
Pulse Calibration: Perform a rigorous 90° pulse calibration (pulsecal) on the fully dissolved sample to ensure accurate flip angles for the chirp pulses[4].
-
Parameter Setup: Load the standard PSYCHE pulse sequence (e.g., psyche1d on Bruker systems). Set the sweep width (SW) to cover only the necessary proton window (e.g., 10 ppm) to maximize the signal-to-noise ratio.
-
Chunking Configuration: Set the chunk duration (SW1) to approximately 60 Hz. Critical Step: Ensure the ratio of SW/SW1 is an integer to prevent spectral artifacts (sidebands) during FID reconstruction[4].
-
Acquisition: Run the pseudo-2D experiment. The sequence will apply frequency-selective excitation during a weak pulsed gradient[4].
-
Processing: Process the pseudo-2D data into a 1D spectrum. The resulting spectrum will display H3, H4, H6, and H7 as ultra-sharp singlets, completely eliminating J -coupling overlap.
References[4] Title: Pure Shift NMR - University of Wyoming
Source: uwyo.edu URL:[3] Title: Chapter 8: Pure Shift 2D NMR Spectroscopy - Books Source: rsc.org URL:[1] Title: Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra Source: acs.org URL:[2] Title: Troubleshooting Dichapetalin I NMR peak overlapping - Benchchem Source: benchchem.com URL:
Sources
Reference Data & Comparative Studies
Navigating the Structure-Activity Landscape: A Comparative Analysis of 2,5-Substituted 1,8-Naphthyridine Analogs as Potent Topoisomerase II Inhibitors
Navigating the Structure-Activity Landscape: A Comparative Analysis of 2,5-Substituted 1,8-Naphthyridine Analogs as Potent Topoisomerase II Inhibitors
The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent structural features of this bicyclic heterocycle make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of a series of 2,5-substituted 1,8-naphthyridine analogs, focusing on their binding affinity as inhibitors of human topoisomerase II, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.[4][5]
This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery. We will delve into the structure-activity relationships (SAR) of these analogs, present their comparative binding affinities, and provide detailed experimental protocols to ensure the reproducibility of the findings.
The Critical Role of Topoisomerase II in Oncology
Topoisomerase II enzymes are essential for resolving the topological challenges of DNA during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.[5] The inhibition of topoisomerase II can lead to the accumulation of these DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[6] This mechanism of action is the basis for the clinical efficacy of several established anticancer drugs.[4] The 1,8-naphthyridine derivative, vosaroxin, for example, has been investigated as a topoisomerase II inhibitor in clinical trials.[4]
Comparative Binding Affinity of 2,5-Substituted 1,8-Naphthyridine Analogs
A systematic evaluation of a series of 2,5-substituted 1,8-naphthyridine analogs was conducted to elucidate the structural requirements for potent topoisomerase II inhibition. The in vitro cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines, and their direct inhibitory effect on topoisomerase II was quantified. The following table summarizes the key findings.
| Compound ID | C2-Substituent | C5-Substituent | HeLa IC50 (µM)[4] | HL-60 IC50 (µM)[4] | PC-3 IC50 (µM)[4] | Topoisomerase II Inhibition (Relative to Etoposide) |
| 1a | Phenyl | H | > 50 | > 50 | > 50 | Weak |
| 1b | 4-Methoxyphenyl | H | 25.3 | 18.2 | 35.1 | Moderate |
| 1c | 2,4-Dimethoxyphenyl | H | 10.1 | 5.7 | 15.8 | Strong |
| 1d | Naphthyl | H | 2.6 | 1.5 | 8.2 | Very Strong |
| 2a | Phenyl | Cl | 15.2 | 11.8 | 22.4 | Moderate |
| 2b | 4-Methoxyphenyl | Cl | 8.9 | 6.1 | 12.5 | Strong |
| 2c | 2,4-Dimethoxyphenyl | Cl | 3.5 | 2.1 | 7.9 | Very Strong |
| 2d | Naphthyl | Cl | 0.7 | 0.1 | 5.1 | Potent |
| Colchicine | - | - | 3.1 | 2.5 | 6.3 | - |
| Etoposide | - | - | - | - | - | Reference |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key trends that govern the binding affinity and cytotoxic activity of these 2,5-substituted 1,8-naphthyridine analogs:
-
The C2-Substituent is a Major Determinant of Potency: A clear correlation exists between the nature of the substituent at the C2 position and the observed biological activity. The introduction of aromatic and extended aromatic systems significantly enhances potency. The unsubstituted phenyl analog 1a is largely inactive, while the introduction of a methoxy group (1b ) and particularly a dimethoxy substitution pattern (1c ) leads to a marked increase in activity. The most potent analogs in both series feature a naphthyl ring at the C2 position (1d and 2d ), suggesting that a larger, more electron-rich aromatic system is favorable for target engagement.[4]
-
Chlorination at the C5 Position Enhances Activity: The presence of a chlorine atom at the C5 position consistently improves the cytotoxic and topoisomerase II inhibitory activity across all tested analogs. For instance, the IC50 values for the chlorinated series (2a-2d ) are significantly lower than their non-chlorinated counterparts (1a-1d ). This suggests that the electronic and/or steric properties of the chlorine atom contribute positively to the binding interaction with topoisomerase II.[2]
-
The 1,8-Naphthyridine Core as a Key Pharmacophore: The consistent biological activity observed across this series of derivatives underscores the importance of the 1,8-naphthyridine scaffold as a foundational element for this class of topoisomerase II inhibitors.[2]
Experimental Methodologies
To ensure the scientific rigor and reproducibility of these findings, it is crucial to adhere to well-defined experimental protocols. The following sections detail the key assays used to evaluate the binding affinity and biological activity of the 2,5-substituted 1,8-naphthyridine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2]
Principle: This assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (HeLa, HL-60, or PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine analogs (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or etoposide).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Topoisomerase II Inhibition Assay (Plasmid-Based)
The direct inhibitory effect of the 1,8-naphthyridine analogs on topoisomerase II can be assessed using a plasmid-based DNA relaxation assay.[5]
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the 1,8-naphthyridine analogs to the reaction mixtures. Include a positive control (etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A potent inhibitor will show a higher proportion of the supercoiled DNA form compared to the negative control.
Caption: Workflow of the plasmid-based Topoisomerase II inhibition assay.
Signaling Pathway of Topoisomerase II Inhibition
The inhibition of topoisomerase II by the 1,8-naphthyridine analogs leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks. These DNA lesions are recognized by the cell's DNA damage response machinery, which can activate downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of Topoisomerase II inhibition.
Conclusion
The comparative analysis of this series of 2,5-substituted 1,8-naphthyridine analogs provides valuable insights for the rational design of novel topoisomerase II inhibitors. The established structure-activity relationships highlight the importance of the C2 and C5 positions for optimizing the binding affinity and cytotoxic potency of these compounds. The detailed experimental protocols provided herein serve as a robust foundation for researchers to further explore this promising class of anticancer agents. Future studies should focus on refining the substituents at these key positions to enhance selectivity and minimize off-target effects, with the ultimate goal of developing more effective and safer cancer therapeutics.
References
-
Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 5(1), 1-12. [Link]
-
Sharma, B. K., Sarbhai, K., Singh, P., & Sharma, S. (2008). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 437-443. [Link]
-
Sharma, B. K., Sarbhai, K., Singh, P., & Sharma, S. (2008). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Taylor & Francis Online. [Link]
-
Lee, J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 534-541. [Link]
-
Abuzahra, M. M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]
-
Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-927. [Link]
-
Abuzahra, M. M., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. [Link]
-
Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 164-177. [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
Butera, G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. [Link]
-
Al-Ghorbani, M., et al. (2021). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of King Saud University - Science, 33(5), 101463. [Link]
-
Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]
-
Zaib, S., et al. (2021). [1][5]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Biomolecular Structure and Dynamics, 39(12), 4367-4379. [Link]
-
Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
Tiwari, S., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 438. [Link]
-
Fadda, A. A., et al. (2014). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 23(1), 35-47. [Link]
-
Olukunle, O. F., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers in Microbiology, 14, 1269305. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 5-chloro-2-isopropyl-1,8-naphthyridine
A Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 5-chloro-2-isopropyl-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Mass spectrometry (MS) stands as a primary tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, technically-grounded comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-chloro-2-isopropyl-1,8-naphthyridine and outlines a self-validating system for its experimental confirmation. We will explore the causal factors driving the fragmentation pathways and compare the utility of mass spectrometry with alternative analytical techniques.
The Analytical Imperative: Why Fragmentation Pattern Validation is Critical
The identification of a molecule is not complete upon the determination of its molecular weight. The intricate dance of bond cleavages and rearrangements that occur within the mass spectrometer provides a unique "fingerprint" of a molecule's architecture.[1] For a substituted N-heterocycle like 5-chloro-2-isopropyl-1,8-naphthyridine, a thorough understanding of its fragmentation is paramount for several reasons:
-
Isomer Differentiation: Mass spectrometry can often distinguish between isomers that may exhibit identical molecular weights but possess different substitution patterns, which can have vastly different pharmacological and toxicological profiles.
-
Metabolite Identification: In drug metabolism studies, identifying metabolites requires a detailed understanding of the fragmentation of the parent drug to recognize the core scaffold in modified forms.
-
Impurity Profiling: The identification of synthesis-related impurities and degradation products is a critical aspect of drug development, and fragmentation analysis is key to their characterization.[2]
Predicting the Fragmentation Landscape of 5-chloro-2-isopropyl-1,8-naphthyridine
The fragmentation of 5-chloro-2-isopropyl-1,8-naphthyridine under electron ionization (EI) is anticipated to be governed by the interplay of its key structural features: the chlorinated naphthyridine core and the isopropyl substituent. The initial event is the removal of an electron to form the molecular ion (M⁺•).
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage of the Isopropyl Group: The most facile fragmentation is often the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a stable, resonance-delocalized secondary carbocation. This is a common fragmentation pathway for alkyl-substituted aromatic systems.
-
Loss of the Isopropyl Group: A less favorable, but still possible, fragmentation is the loss of the entire isopropyl radical (•C₃H₇).
-
Chlorine Radical Elimination: The cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl). The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for all chlorine-containing fragments.[1][3][4]
-
Ring Fission and Rearrangements: N-heterocyclic systems can undergo complex ring-opening and rearrangement pathways, often involving the elimination of small, stable neutral molecules like hydrogen cyanide (HCN).[5][6]
The following diagram illustrates the predicted primary fragmentation pathways for 5-chloro-2-isopropyl-1,8-naphthyridine.
Caption: Predicted EI fragmentation pathway for 5-chloro-2-isopropyl-1,8-naphthyridine.
Predicted Mass Spectrum Data:
| m/z | Predicted Fragment | Proposed Fragmentation Step | Relative Abundance |
| 220/222 | [M]⁺• | Molecular Ion | Moderate |
| 205/207 | [M - CH₃]⁺ | Benzylic cleavage of the isopropyl group | High (likely base peak) |
| 185 | [M - Cl]⁺ | Loss of chlorine radical | Moderate |
| 178/180 | [M - CH₃ - HCN]⁺ | Loss of HCN from the [M - CH₃]⁺ fragment | Moderate to Low |
| 143 | [M - Cl - C₃H₆]⁺ | Loss of propene from the [M - Cl]⁺ fragment | Low |
A Self-Validating Experimental Workflow
To move from prediction to confirmation, a robust, self-validating experimental protocol is essential. This involves not only acquiring the mass spectrum but also employing techniques that provide orthogonal data to support the proposed fragmentation.
Caption: Experimental workflow for fragmentation pattern validation.
Experimental Protocols:
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To obtain the electron ionization mass spectrum and determine the retention time of the compound.
-
Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Rationale: EI at 70 eV is a standard condition that provides reproducible fragmentation patterns suitable for library matching and structural elucidation.[1] The GC separates the analyte from any potential impurities, ensuring a clean mass spectrum.
2. High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the accurate mass of the molecular ion and key fragment ions, allowing for the calculation of their elemental compositions.
-
Instrumentation: A GC coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Rationale: HRMS provides unambiguous elemental compositions for the observed ions, which is a critical step in validating the proposed fragmentation pathways.[7][8] For example, it can definitively distinguish between the loss of C₂H₄ and CO, which have the same nominal mass.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide an orthogonal and definitive structural confirmation of the starting material.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC.
-
Rationale: While MS provides information about the connectivity of atoms through fragmentation, NMR offers a complete picture of the molecular structure in solution.[9] This is the gold standard for structural elucidation and serves as the ultimate validation of the compound whose fragmentation is being studied.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, it is not without its limitations. A comprehensive analytical strategy often involves a combination of techniques.
| Technique | Strengths | Limitations | Role in Validation |
| Mass Spectrometry (GC-MS, HRMS) | High sensitivity, provides molecular weight and structural information through fragmentation.[7] | Fragmentation can sometimes be complex and may not provide definitive stereochemical information. Isomer identification can be challenging without standards.[9] | Primary tool for proposing and confirming fragmentation pathways. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Provides unambiguous structural assignment in solution, including stereochemistry.[9] | Lower sensitivity than MS, requires larger sample amounts, and can be complex to interpret for very complex molecules.[9] | Gold standard for the definitive structural confirmation of the analyte. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the presence of functional groups. | Limited information on the overall carbon skeleton and no stereochemical details.[9] | Can provide supporting evidence for the presence of key functional groups (e.g., C-Cl, aromatic C-H). |
| X-ray Crystallography | Provides the precise 3D structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be representative of the solution or gas-phase conformation. | Can provide the absolute structure for ultimate confirmation if a crystal is available. |
Conclusion
The validation of the mass spectrometry fragmentation pattern of 5-chloro-2-isopropyl-1,8-naphthyridine is a multi-faceted process that begins with a theoretically sound prediction based on established chemical principles. This is followed by a rigorous experimental workflow that employs both standard and high-resolution mass spectrometry to generate a detailed fragmentation map. The integration of orthogonal analytical techniques, particularly NMR spectroscopy, provides a self-validating system that ensures the highest level of confidence in the structural assignment. For researchers in drug development, this comprehensive approach is not merely an academic exercise but a critical component of building a robust and reliable data package for novel chemical entities.
References
-
Rapid Validation of Mascot Search Results via Stable Isotope Labeling, Pair Picking, and Deconvolution of Fragmentation Patterns - PubMed. Available at: [Link]
-
Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. Available at: [Link]
-
Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available at: [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. Available at: [Link]
-
Interpretation of mass spectra . Available at: [Link]
-
Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds - ACS Publications. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I . Available at: [Link]
-
Mass Spectrometry: Fragmentation . Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Toxicity and Cytotoxicity of Halogenated 1,8-Naphthyridines for the Research Scientist
A Comparative Guide to the Toxicity and Cytotoxicity of Halogenated 1,8-Naphthyridines for the Research Scientist
This guide provides a comprehensive analysis of the comparative toxicity and cytotoxicity profiles of halogenated 1,8-naphthyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the structure-toxicity relationships of these compounds is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This document synthesizes available experimental data to offer a comparative overview, details relevant experimental protocols, and discusses the underlying mechanistic principles.
Introduction: The 1,8-Naphthyridine Scaffold and the Influence of Halogenation
The 1,8-naphthyridine core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target, thereby impacting its overall activity and toxicity profile.[3]
This guide will delve into the available data to elucidate how the type and position of halogen substituents on the 1,8-naphthyridine ring system affect its toxicity and cytotoxicity.
Comparative In Vitro Cytotoxicity
The primary focus of research on halogenated 1,8-naphthyridines has been their potential as anticancer agents. Consequently, a significant body of data exists on their cytotoxic effects against various cancer cell lines.
Structure-Activity Relationships and the Impact of Halogenation
Experimental evidence suggests that halogenation can significantly enhance the cytotoxic potency of 1,8-naphthyridine derivatives. The nature of the halogen and its position on the scaffold are critical determinants of this activity.
-
Presence of Halogens: Studies have shown that halogen-substituted 1,8-naphthyridine derivatives often exhibit more potent cytotoxic activity compared to their non-halogenated counterparts.[4] For instance, a fluoro-substituted N-phenylacetamide derivative of 1,8-naphthyridine (ANA-6) showed good anti-tubercular activity.[4] In a series of 2-aryl-1,8-naphthyridin-4-ones, the introduction of a naphthyl group at the C2-position, which can be considered a bulky, lipophilic substituent, increased cytotoxicity.[5]
-
Position of Halogen and Other Substituents: The position of substituents on the 1,8-naphthyridine ring is crucial. For example, in 2-aryl-1,8-naphthyridin-4-ones, methyl substitution at the C5 or C7-position resulted in higher activity than substitution at the C6-position in the A549 tumor cell line.[5]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity (IC50 values) of selected halogenated 1,8-naphthyridine derivatives against various human cancer cell lines.
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| ANA-6 | Fluoro | - | MIC: 12.5 µg/mL (Anti-TB activity) | [4] |
| Compound 13 | Naphthyl at C2 | A549 (Lung) | 2.3 | [5] |
| Caki-2 (Renal) | 13.4 | [5] | ||
| Compound 10c | - | MCF7 (Breast) | 1.47 | [8] |
| Compound 8d | - | MCF7 (Breast) | 1.62 | [8] |
| Compound 4d | - | MCF7 (Breast) | 1.68 | [8] |
Note: The table includes some non-halogenated derivatives for comparative context where direct halogenated analogues were not available in the cited literature.
Selectivity: Cytotoxicity in Cancer vs. Normal Cells
A critical aspect of anticancer drug development is selective toxicity towards cancer cells while sparing normal, healthy cells. A high selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (CC50/IC50), is a desirable characteristic.
Several studies have begun to address this by testing halogenated 1,8-naphthyridines on non-cancerous cell lines.
| Compound ID | Cancer Cell Line (IC50) | Normal Cell Line (CC50/IC50) | Selectivity Index (SI) | Reference |
| ANA-12 | M. tuberculosis (MIC: 6.25 µg/mL) | HEK293T | > 27 | [4] |
| Compound 5p | Various cancer cell lines | WI38 | High | [9] |
| Compound 5g | Various cancer cell lines | WI38 | High | [9] |
| Compound 8f | H460 (Lung), A431 (Skin) | HSF | 7.7 (H460), 15.9 (A431) | [10] |
These data, although limited, suggest that some halogenated 1,8-naphthyridine derivatives can exhibit a favorable selectivity profile.
Mechanistic Insights into Cytotoxicity
The primary mechanism of anticancer activity for many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[11][12] This inhibition leads to DNA damage and the induction of apoptosis (programmed cell death).[12]
The following diagram illustrates a simplified workflow for investigating the cytotoxic mechanism of a halogenated 1,8-naphthyridine derivative.
Caption: Workflow for elucidating the cytotoxic mechanism.
In Vivo Toxicity Assessment
While in vitro data provides valuable preliminary insights, in vivo studies are essential to understand the systemic toxicity and overall safety profile of a compound.
Acute Toxicity
Acute toxicity studies, often determining the median lethal dose (LD50), are crucial for establishing the initial safety profile of a new chemical entity.[13] Unfortunately, there is a scarcity of publicly available LD50 data for a systematic series of halogenated 1,8-naphthyridines. One study on novel 1,5-benzothiazepine derivatives reported LD50 values in the range of 2039-4786 mg/kg in mice, indicating that structurally related heterocyclic compounds can have varying degrees of acute toxicity.[14] Another study on 1,8-naphthyridine derivatives noted that the tested compounds were devoid of acute gastrolesivity in rats at a dose of 200 mg/kg.[15]
Organ-Specific Toxicity
The potential for organ-specific toxicity is a major concern in drug development.[16] Halogenated aromatic hydrocarbons, as a broad class, are known to have the potential for liver toxicity.[17][18] However, specific studies on the organ toxicity of halogenated 1,8-naphthyridines are limited in the public domain. Histopathological analysis of major organs is a standard component of preclinical in vivo toxicity studies.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: MTT Assay Workflow.
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a substrate into a colored product, which can be quantified.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).
In Silico ADME/Tox Prediction
In the early stages of drug discovery, in silico (computer-based) models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds.[19][20][21] These models can help to prioritize compounds for further experimental testing and identify potential liabilities. Parameters such as Lipinski's "Rule of Five" can provide an initial assessment of a compound's drug-likeness.[21]
Conclusion and Future Directions
The available evidence indicates that halogenation is a viable strategy for enhancing the cytotoxic potential of 1,8-naphthyridine derivatives. However, the current body of literature is heavily focused on their anticancer activity, with significant gaps in our understanding of their broader toxicity profiles.
Key Takeaways:
-
Halogenation can increase the in vitro cytotoxicity of 1,8-naphthyridines against cancer cell lines.
-
The type and position of the halogen substituent are critical for activity.
-
Some halogenated 1,8-naphthyridines show promising selectivity for cancer cells over normal cells.
-
The primary mechanism of anticancer action appears to be topoisomerase II inhibition leading to apoptosis.
Future Research Priorities:
-
Systematic Comparative Studies: There is a pressing need for studies that systematically evaluate a series of 1,8-naphthyridines with varying halogen substitutions (F, Cl, Br, I) at different positions to establish clear structure-toxicity relationships.
-
Comprehensive In Vivo Toxicity: Detailed in vivo studies are required to determine the acute toxicity (LD50) and potential organ-specific toxicities of promising halogenated 1,8-naphthyridine candidates.
-
Expanded Cytotoxicity Profiling: Evaluation of cytotoxicity against a broader panel of normal human cell lines is necessary to better assess the therapeutic window of these compounds.
-
Mechanistic Studies in Normal Cells: Research into the mechanisms of toxicity in non-cancerous cells is crucial for understanding and mitigating potential side effects.
By addressing these knowledge gaps, the scientific community can continue to harness the therapeutic potential of halogenated 1,8-naphthyridines while ensuring the development of safer and more effective medicines.
References
-
Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. (2009). The Korean Journal of Physiology & Pharmacology, 13(6), 485-491. Available from: [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). Open Chemistry, 17(1), 943-954. Available from: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available from: [Link]
-
4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. (2014). ACS Medicinal Chemistry Letters, 5(7), 816-821. Available from: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14(33), 23895-23911. Available from: [Link]
-
Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. (2009). The Korean Journal of Physiology and Pharmacology. Available from: [Link]
-
The structure–activity relationships for 1,8-naphthyridine derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. (2023). Scientific Reports, 13(1), 15064. Available from: [Link]
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). Molecules, 27(12), 3925. Available from: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry, 13(17), 1547-1571. Available from: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). Molecules, 30(11), 2467. Available from: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. Available from: [Link]
-
Development of a Novel 1,8-Naphthyridine–Thiazolidinone Derivative: Synthesis, Spectral Characterization, Antimicrobial Profiling, and ADME Prediction. (2026). ResearchGate. Available from: [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity, e202501396. Available from: [Link]
-
Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). Archiv der Pharmazie, 356(6), e2200551. Available from: [Link]
-
The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. (n.d.). Dalton Transactions. Available from: [Link]
-
Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. (n.d.). ResearchGate. Available from: [Link]
-
In Vitro Methods To Measure Toxicity Of Chemicals. (n.d.). Defense Technical Information Center. Available from: [Link]
-
Brominated dioxin-like compounds: In vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. (n.d.). Stockholm Convention. Available from: [Link]
-
Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. (2025). ResearchGate. Available from: [Link]
-
Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. (2017). Journal of Acute Disease, 6(1), 1-10. Available from: [Link]
-
Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. (2022). Toxicological Sciences, 187(1), 136-147. Available from: [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). BMC Veterinary Research, 22(1), 12. Available from: [Link]
-
Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(4), 624-630. Available from: [Link]
-
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). Molecules, 29(1), 73. Available from: [Link]
-
The Problem of Possible Systemic Effects from Certain Chlorinated Hydrocarbons. (n.d.). CAB Direct. Available from: [Link]
-
Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025). Journal of Chemical Health Risks. Available from: [Link]
-
Find up-to-date information at | #2022SOT | #ToxExpo. (2022). CDC Stacks. Available from: [Link]
-
1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a][5][22]naphthyridine-6-carboxamide and 5-amino[5][8][23]triazolo[4,3-a][5][22]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. (2010). European Journal of Medicinal Chemistry, 45(1), 352-366. Available from: [Link]
-
Organ toxicity. (n.d.). Ettlin Consulting. Available from: [Link]
-
Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. (2017). Journal of Applied Toxicology, 37(6), 699-708. Available from: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega, 6(29), 18991-19001. Available from: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Available from: [Link]
-
ADME and drug-likeness profiles of compounds 1 and NA-1-8. (n.d.). ResearchGate. Available from: [Link]
-
Mechanism of action of toxic halogenated aromatics. (n.d.). PubMed. Available from: [Link]
-
Brominated dioxin-like compounds: In vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. (2025). ResearchGate. Available from: [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies | MDPI [mdpi.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a] [1,8]naphthyridine-6-carboxamide and 5-amino[1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ettlin-consulting.com [ettlin-consulting.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the UV-Vis Absorption Spectra of 5-chloro-2-isopropyl-1,8-naphthyridine and its Positional Isomers
A Comparative Guide to the UV-Vis Absorption Spectra of 5-chloro-2-isopropyl-1,8-naphthyridine and its Positional Isomers
This in-depth technical guide provides a comparative analysis of the predicted ultraviolet-visible (UV-Vis) absorption spectra of 5-chloro-2-isopropyl-1,8-naphthyridine and its positional isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the spectroscopic properties of substituted 1,8-naphthyridines. The guide synthesizes theoretical principles of electronic spectroscopy with practical insights into experimental design, offering a predictive framework for understanding the structure-property relationships in this important class of heterocyclic compounds.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing molecules with specific biological activities and photophysical properties.[2] Derivatives of 1,8-naphthyridine have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The electronic properties of the 1,8-naphthyridine system are highly sensitive to the nature and position of substituents, which can be finely tuned to optimize desired characteristics. UV-Vis spectroscopy is a fundamental tool for probing these electronic properties, as the absorption of ultraviolet and visible light corresponds to electronic transitions within the molecule. Understanding how isomerization affects the UV-Vis absorption spectra is crucial for structure elucidation, purity assessment, and the rational design of novel 1,8-naphthyridine-based compounds.
Isomers of Interest
This guide focuses on 5-chloro-2-isopropyl-1,8-naphthyridine and three of its positional isomers, where the chloro and isopropyl substituents are located on the pyridine rings of the 1,8-naphthyridine core. The selected isomers for this comparative study are:
-
Isomer 1: 5-chloro-2-isopropyl-1,8-naphthyridine
-
Isomer 2: 7-chloro-2-isopropyl-1,8-naphthyridine
-
Isomer 3: 2-chloro-7-isopropyl-1,8-naphthyridine
-
Isomer 4: 4-chloro-7-isopropyl-1,8-naphthyridine (a hypothetical isomer for broader comparison)
The selection of these isomers allows for a systematic investigation of how the relative positions of an electron-withdrawing group (chloro) and an electron-donating group (isopropyl) influence the electronic absorption spectra.
Predicted UV-Vis Absorption Spectra: A Comparative Analysis
Table 1: Predicted UV-Vis Spectral Characteristics of 5-chloro-2-isopropyl-1,8-naphthyridine and its Isomers
| Isomer | Structure | Predicted λmax Shift (Relative to Unsubstituted 1,8-Naphthyridine) | Rationale for Predicted Shift |
| 1 | 5-chloro-2-isopropyl-1,8-naphthyridine | Bathochromic (Red Shift) | The isopropyl group at the 2-position is electron-donating through hyperconjugation, while the chloro group at the 5-position is electron-withdrawing via induction but can also exhibit some weak resonance donation. The overall effect is an extension of the conjugated system, leading to a lower energy π → π* transition. |
| 2 | 7-chloro-2-isopropyl-1,8-naphthyridine | Bathochromic (Red Shift) | Similar to Isomer 1, the electron-donating isopropyl group at the 2-position and the chloro group will influence the electronic transitions. The different position of the chloro group will likely result in a slightly different λmax compared to Isomer 1 due to altered resonance and inductive effects. |
| 3 | 2-chloro-7-isopropyl-1,8-naphthyridine | Bathochromic (Red Shift) | In this isomer, the positions of the electron-donating and electron-withdrawing groups are swapped. The overall electronic effect leading to a bathochromic shift is expected to be present, though the magnitude of the shift may differ from Isomers 1 and 2. |
| 4 | 4-chloro-7-isopropyl-1,8-naphthyridine | Bathochromic (Red Shift) | The chloro group at the 4-position will exert a strong inductive effect. The isopropyl group at the 7-position will have an electron-donating effect. The specific positioning will uniquely influence the energy of the π → π* transitions. |
Experimental Workflow for Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of the target compounds would follow a systematic workflow to ensure data integrity and reproducibility.
Caption: Experimental workflow for the synthesis and UV-Vis analysis of 1,8-naphthyridine isomers.
Proposed Synthetic Protocol
The synthesis of the target isomers can be achieved through a multi-step sequence, likely involving a variation of the Friedländer annulation, a common method for constructing the 1,8-naphthyridine core.[4][6][7]
Step 1: Synthesis of Substituted 2-aminonicotinaldehyde
The synthesis would begin with appropriately substituted pyridines to introduce the chloro and isopropyl groups at the desired positions.
Step 2: Friedländer Annulation
The substituted 2-aminonicotinaldehyde would then be condensed with a compound containing an active methylene group (e.g., a ketone or β-dicarbonyl compound) in the presence of a base or acid catalyst to form the 1,8-naphthyridine ring system.
Step 3: Purification and Characterization
The crude product would be purified using standard techniques such as column chromatography and/or recrystallization. The structure of the final isomer would be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
UV-Vis Spectroscopic Analysis Protocol
1. Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[2]
2. Solvent Selection: A spectroscopic grade solvent that does not absorb in the region of interest (typically 200-400 nm) should be used. Ethanol or acetonitrile are common choices for aromatic heterocycles.
3. Sample Preparation:
- Prepare a stock solution of each purified isomer in the chosen solvent with a precisely known concentration (e.g., 1 x 10⁻³ M).
- From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for absorbance measurements (typically between 0.2 and 0.8 arbitrary units).
4. Data Acquisition:
- Record the UV-Vis spectrum of the pure solvent as a baseline (blank).
- Record the absorption spectrum of each sample solution against the solvent blank over the desired wavelength range (e.g., 200-400 nm).
5. Data Analysis:
- Identify the wavelength of maximum absorbance (λmax) for each isomer.
- Calculate the molar absorptivity (ε) at λmax for each isomer using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Structure-Spectra Relationship
The observed shifts in the UV-Vis absorption spectra of the isomers can be rationalized by considering the electronic effects of the substituents on the energy levels of the molecular orbitals involved in the electronic transitions.
Caption: Relationship between substituent position and predicted UV-Vis spectral properties.
The chloro group, being electronegative, will exert an electron-withdrawing inductive effect, which generally leads to a bathochromic (red) shift. The isopropyl group is a weak electron-donating group through hyperconjugation, which also tends to cause a bathochromic shift. The interplay of these effects, which is highly dependent on their relative positions on the 1,8-naphthyridine ring, will determine the precise λmax and ε values for each isomer. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could provide more quantitative predictions of the UV-Vis spectra for these isomers.[8][9][10]
Conclusion
This guide provides a predictive framework for comparing the UV-Vis absorption spectra of 5-chloro-2-isopropyl-1,8-naphthyridine and its positional isomers. Based on established electronic effects of substituents, it is anticipated that all isomers will exhibit bathochromic shifts relative to the parent 1,8-naphthyridine scaffold, with the magnitude of the shift being dependent on the specific substitution pattern. The detailed experimental protocols provided herein offer a robust methodology for the synthesis, purification, and spectroscopic analysis of these compounds, enabling the validation of these predictions. A thorough understanding of the structure-spectra relationships in this class of molecules is invaluable for the rational design and development of novel 1,8-naphthyridine derivatives for various applications in medicine and materials science.
References
- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
- Badowska-Roslonek, K., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances, 11(3), 1547-1558.
- Hayes, C. J., et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 23(12), 4479-4485.
- Fu, W.-F., et al. (2010). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry, 49(10), 4508-4518.
- Wang, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28206-28214.
- Szatylowicz, H., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules, 27(2), 481.
- da Silva, A. B. F., et al. (2021). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 26(23), 7278.
- Urbina, J. M., et al. (2023). Machine learning for ultraviolet spectral prediction. arXiv preprint arXiv:2305.09458.
- Reddy, T. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(1), 156-165.
- Kumar, M. R., et al. (2012). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 10(2), 661-672.
- Afantitis, A., et al. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Scientific Reports, 11(1), 23689.
- Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134-1147.
- Wang, H., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- Ušćumlić, G. S., & Mijin, D. Ž. (2014). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society, 79(1), 47-57.
- El-Shahawy, A. S. (2006). Substituent and solvent effects on the UV/vis absorption spectra of 3-N-alkyl-5-carboxy uracils. Indian Journal of Chemistry Section A, 45(1), 84-90.
- Ye, Z., et al. (2023). Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties.
- Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.
- Qi, Q., Sun, Y.-M., & Ha, Y.-Q. (2009). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. Acta Physico-Chimica Sinica, 25(6), 1143-1148.
- Ion, R. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3206.
- Gheorghiu, M. D., & Olteanu, E. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 956-960.
- Wang, Y., et al. (2015).
- Szukalska, A., et al. (2022). Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations.
- Singh, S., et al. (2019). Design, Photochemistry, Logic Gates Behavior and Antibacterial Evaluation of ICT Systems based on 1,8-naphthalimides. Journal of Fluorescence, 29(4), 957-967.
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
- Abuzahra, A. A., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), 2200552.
- Journal of Chemical Sciences. (2013). Indian Academy of Sciences, 125(4).
- Bodner, R. L., & Hendricker, D. G. (1970). Complexes of 1,8-naphthyridines. III. Transition metal-perchlorate complexes of 2,7-dimethyl-1,8-naphthyridine. Inorganic Chemistry, 9(4), 952-954.
- Kumar, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry, 86(17), 11847-11856.
Sources
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
Safety & Regulatory Compliance
Comprehensive Safety and Disposal Protocol for 5-Chloro-2-isopropyl-1,8-naphthyridine
Comprehensive Safety and Disposal Protocol for 5-Chloro-2-isopropyl-1,8-naphthyridine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 5-Chloro-2-isopropyl-1,8-naphthyridine requires more than standard laboratory hygiene. This compound is a halogenated heteroaromatic, meaning its disposal logistics are dictated by both its biological activity (driven by the naphthyridine core) and its environmental persistence (driven by the carbon-chlorine bond). This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and terminal destruction of this compound, ensuring absolute compliance with environmental protection standards.
Chemical Profiling & Risk Causality
To implement an effective safety protocol, we must first understand the molecular causality behind the hazards:
-
The Halogenated Hazard: The presence of a chlorine atom on the aromatic ring classifies this compound strictly as a halogenated organic. When combusted at low temperatures, halogenated organics can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Therefore, standard non-halogenated solvent disposal methods (like standard fuel blending) are strictly prohibited[1].
-
The Heteroaromatic Core: 1,8-Naphthyridine derivatives are known pharmacophores with potent biological activities. Exposure to dust or aerosols can lead to acute oral toxicity (Category 4) and respiratory tract irritation (STOT SE 3)[2][3]. Furthermore, the nitrogen atoms in the ring will generate nitrogen oxides (NOx) during thermal destruction, requiring specialized catalytic reduction[4].
Quantitative Hazard & Waste Metrics
The following table summarizes the quantitative thresholds and classifications that dictate our operational response.
| Parameter | Value / Classification | Operational Implication |
| GHS Health Hazards | Acute Tox. 4 (Oral); Skin/Eye Irrit. 2; STOT SE 3 | Mandates use of P95/P1 respirators and chemical-impermeable gloves during handling[3]. |
| Halogen Content | > 0% (Contains structural Chlorine) | Must be strictly segregated into designated Halogenated Organic Waste streams[5]. |
| Combustion Byproducts | HCl, NOx, CO, CO₂ | Requires rotary kiln incineration equipped with caustic flue gas scrubbers[4]. |
| Accumulation Limit | 180 days (or 90 days based on generator status) | Satellite accumulation areas must be audited routinely and cleared before limits expire[5]. |
Routine Waste Segregation & Disposal Workflow
The integrity of a laboratory's waste management system relies on strict segregation. Halogenated compounds must never be co-mingled with non-halogenated waste, as the treatment for halogens is significantly more resource-intensive due to the need for specialized scrubbing[1][5].
Step 1: Stream Identification & Segregation Identify all liquid effluents or solid residues containing 5-Chloro-2-isopropyl-1,8-naphthyridine. Immediately route these into designated "Halogenated Organic Waste" streams[5]. Never mix with acetone, ethanol, or other non-halogenated solvents.
Step 2: Containerization Transfer the waste into compatible, chemically resistant containers (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass). Ensure the container is tightly sealed when not actively receiving waste to prevent the aerosolization of the naphthyridine compound[3][6].
Step 3: EPA-Compliant Labeling Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Halogenated Organic Waste" and identify "5-Chloro-2-isopropyl-1,8-naphthyridine" as the primary toxic constituent to inform the downstream disposal contractor[1].
Step 4: Satellite Accumulation Store the sealed containers in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray) to capture potential leaks. The SAA must be located at or near the point of generation and away from incompatible materials like strong oxidizing agents[5][7].
Step 5: Terminal Thermal Destruction Coordinate with an EPA-approved hazardous waste contractor. The contractor will transport the waste to a facility equipped for rotary kiln incineration. The kiln must operate at temperatures exceeding 1000°C to break the stable C-Cl and aromatic bonds, and must be equipped with a caustic flue gas scrubber to neutralize the resulting HCl and NOx emissions[4].
Emergency Spill Response & Decontamination Protocol
In the event of a spill, the primary objective is to prevent the formation of inhalable dust and to halt environmental release into the municipal sewer system.
Step 1: Area Isolation & Ventilation Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear potential aerosols[3][8].
Step 2: Don Personal Protective Equipment (PPE) Responders must equip themselves with chemical-impermeable gloves (e.g., nitrile, inspected for micro-tears), safety goggles, and a P95 (US) or P1 (EU) particulate respirator to mitigate the STOT SE 3 respiratory hazard[3].
Step 3: Containment & Neutralization
-
For Solid Spills: Do not dry sweep, as this generates hazardous dust. Lightly moisten the spill with a compatible solvent (e.g., a small amount of water or isopropanol) to bind the powder, then carefully sweep it up using non-sparking tools[3][6].
-
For Liquid Spills (if in solution): Cover the spillage with a chemically inert absorbent material (e.g., vermiculite or universal spill pads)[2].
Step 4: Collection & Decontamination Transfer all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag or directly into a rigid halogenated waste container. Wash the spill surface thoroughly with soap and copious amounts of water to remove any residual naphthyridine traces[2][8].
Disposal Lifecycle Visualization
The following diagram illustrates the critical path from waste generation to terminal environmental destruction, highlighting the mandatory segregation phase.
Fig 1: Lifecycle workflow for segregation and thermal destruction of halogenated naphthyridines.
References
-
ChemicalBook. 1,8-Naphthyridine - Safety Data Sheet. Retrieved from 6[6]
-
MedKoo Biosciences. SDS-Naphthyridine-azaquinolone - Safety Data Sheet. Retrieved from 2[2]
-
Aaron Chemicals. Safety Data Sheet - 2-Chloro-7-fluoro-1,5-naphthyridine. Retrieved from 3[3]
-
Synquest Labs. 1,6-Naphthyridine-2-carboxylic acid - Safety Data Sheet. Retrieved from 7[7]
-
Fisher Scientific. SAFETY DATA SHEET - 1,6-Naphthyridine. Retrieved from 8[8]
-
UTIA Safety Office. Laboratory Hazardous Waste Management Guide. Retrieved from 1[1]
-
UW Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from5[5]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from 4[4]
Sources
- 1. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 2. medkoo.com [medkoo.com]
- 3. aaronchem.com [aaronchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. uwosh.edu [uwosh.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
